Stilbene, alpha-nitro-

Beschreibung

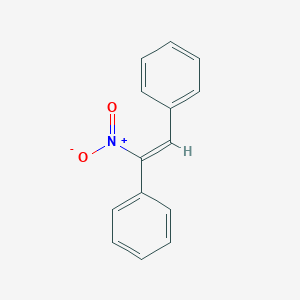

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1215-07-2 |

|---|---|

Molekularformel |

C14H11NO2 |

Molekulargewicht |

225.24 g/mol |

IUPAC-Name |

[(E)-2-nitro-2-phenylethenyl]benzene |

InChI |

InChI=1S/C14H11NO2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H/b14-11+ |

InChI-Schlüssel |

QIFBVYLHLLTNLI-SDNWHVSQSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)[N+](=O)[O-] |

Synonyme |

α’-Nitrostilbene; 1-Nitro-1,2-diphenylethene; α-Nitro-stilbene; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

what are the properties of alpha-nitrostilbene

An In-depth Technical Guide to the Properties of α-Nitrostilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Nitrostilbene, a derivative of the stilbene scaffold, represents a molecule of significant interest in synthetic chemistry and pharmacology. Characterized by a nitro group attached to the ethylenic bridge, its unique electronic and steric properties confer a distinct reactivity profile and a range of biological activities. This guide provides a comprehensive overview of the chemical, physical, and biological properties of α-nitrostilbene, detailing its synthesis, reactivity, and mechanism of action as a protein arginine methyltransferase 1 (PRMT1) inhibitor. We further present detailed experimental protocols for its synthesis and characterization, aiming to equip researchers with the foundational knowledge required for its application in drug discovery and development.

Molecular Structure and Physicochemical Properties

α-Nitrostilbene, systematically named [(Z)-2-nitro-2-phenylethenyl]benzene or 1-nitro-1,2-diphenylethene, is a stilbenoid distinguished by the presence of a nitro group on the α-carbon of the ethylene bridge. This substitution critically influences the molecule's geometry and electronic distribution. The molecule can exist as (E) and (Z) stereoisomers, though the specific isomer is often context-dependent in the literature.

Core Identifiers and Computed Properties

The fundamental identifiers and computed physicochemical properties of α-nitrostilbene are summarized below, providing a quantitative basis for understanding its behavior in chemical and biological systems.[1][2][3]

| Property | Value | Source |

| IUPAC Name | [(Z)-2-nitro-2-phenylethenyl]benzene | PubChem[1] |

| CAS Number | 1215-07-2 | PubChem[1][3] |

| Molecular Formula | C₁₄H₁₁NO₂ | PubChem[1][3] |

| Molecular Weight | 225.24 g/mol | PubChem[1][3] |

| Exact Mass | 225.078978594 Da | PubChem[1][2][3] |

| XLogP3 | 3.8 | PubChem[1][2][3] |

| Hydrogen Bond Donors | 0 | PubChem[1][2][3] |

| Hydrogen Bond Acceptors | 2 | PubChem[1][2][3] |

| Rotatable Bond Count | 2 | PubChem[1][2][3] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[1][3] |

Physical and Spectroscopic Characteristics

The physical state and spectroscopic signature are crucial for the identification and handling of α-nitrostilbene.

| Property | Value | Source |

| Boiling Point | 339.3 °C at 760 mmHg | LookChem[2] |

| Density | 1.193 g/cm³ | LookChem[2] |

| Flash Point | 151 °C | LookChem[2] |

| Mass Spectrometry | GC-MS data available | PubChem[1] |

Spectroscopic analysis is indispensable for structural verification. The key techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR provides information on the chemical environment of hydrogen atoms, particularly the vinylic proton and aromatic protons. ¹³C-NMR reveals the carbon skeleton.

-

Infrared (IR) Spectroscopy : This technique is used to identify functional groups. Key absorptions for α-nitrostilbene would include strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (typically ~1500-1550 cm⁻¹ and ~1340-1380 cm⁻¹) and bands related to the C=C double bond and aromatic rings.[4][5]

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[6]

Synthesis and Chemical Reactivity

The synthesis of α-nitrostilbene leverages fundamental organic reactions, while its reactivity is dominated by the electrophilic nature of the nitroalkene moiety.

Synthetic Pathways

A common and effective method for synthesizing α-nitrostilbenes is the Henry reaction (or nitro-aldol reaction), which involves the condensation of an aromatic aldehyde with a nitroalkane.

Caption: General synthesis scheme for α-nitrostilbene via Henry condensation.

This reaction capitalizes on the acidity of the α-proton of phenylnitromethane, which is deprotonated by a base to form a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration of the resulting nitro-aldol adduct yields α-nitrostilbene.[7] Alternative methods, such as palladium-catalyzed Mizoroki-Heck reactions, have also been employed for synthesizing stilbene derivatives.[8]

Core Reactivity

The reactivity of α-nitrostilbene is primarily dictated by two functional groups: the nitro group and the carbon-carbon double bond.

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂, Pd/C; SnCl₂). This transformation is synthetically valuable, providing access to α-aminostilbene derivatives.[8]

-

Nucleophilic Addition : The electron-withdrawing nature of the nitro group makes the double bond highly electrophilic and susceptible to Michael-type (1,4-conjugate) addition by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is central to its biological mechanism of action and its use as a synthetic intermediate.

-

Cycloaddition Reactions : The activated double bond can also participate in various cycloaddition reactions.

Caption: Primary reactivity pathways of α-nitrostilbene.

Biological Activity and Pharmacological Profile

While the broader stilbene family is known for diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects, α-nitrostilbene has emerged as a specific inhibitor of a key enzyme in epigenetic regulation.[9][10]

Mechanism of Action: PRMT1 Inhibition

The primary validated biological target of α-nitrostilbene is Protein Arginine Methyltransferase 1 (PRMT1).[11] PRMT1 is an enzyme that catalyzes the transfer of a methyl group to arginine residues on histone and non-histone proteins, a critical post-translational modification that regulates gene expression, DNA repair, and signal transduction.

α-Nitrostilbene acts as an inhibitor of PRMT1 with a reported IC₅₀ value of 11 μM in a histone H4 methylation assay.[11] It also demonstrates inhibitory activity against PRMT8 but does not significantly affect other methyltransferases like CARM1 or Set7/9 at similar concentrations.[11] This selectivity suggests a specific mode of interaction within the PRMT1 active site. The inhibitory mechanism is likely covalent, proceeding through a Michael addition reaction between a cysteine residue in the PRMT1 active site and the electrophilic double bond of α-nitrostilbene.

Caption: Mechanism of α-nitrostilbene as a PRMT1 inhibitor.

Potential Therapeutic Applications

Given that PRMT1 is overexpressed in various cancers (e.g., breast, colon, lung) and is linked to disease progression, its inhibition presents a promising therapeutic strategy. By inhibiting PRMT1, α-nitrostilbene and its future analogs could potentially:

-

Modulate oncogenic signaling pathways.

-

Induce apoptosis in cancer cells.

-

Serve as tools for studying the role of arginine methylation in health and disease.

Toxicity Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, α-nitrostilbene is classified as Acute Toxicity 4 (Oral), with the hazard statement "Harmful if swallowed".[1] Researchers and drug development professionals must handle this compound with appropriate personal protective equipment and adhere to safety protocols. Further toxicological studies are required to fully characterize its safety profile for any potential therapeutic use.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of α-nitrostilbene in a research setting.

Protocol: Synthesis of α-Nitrostilbene

Objective: To synthesize α-nitrostilbene via a base-catalyzed Henry condensation.

Materials:

-

Benzaldehyde

-

Phenylnitromethane

-

Basic catalyst (e.g., anhydrous ammonium acetate or a primary amine like n-butylamine)

-

Solvent (e.g., glacial acetic acid or toluene)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization solvents like ethanol or methanol)

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of benzaldehyde and phenylnitromethane in the chosen solvent.

-

Catalyst Addition: Add a catalytic amount of the base (e.g., 0.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux for several hours (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water. If a solid precipitates, collect it by vacuum filtration. If an oil forms, perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure α-nitrostilbene crystals.

Causality: The base is crucial for deprotonating phenylnitromethane to initiate the reaction. Refluxing provides the necessary activation energy for both the condensation and subsequent dehydration steps. The workup and purification steps are designed to remove unreacted starting materials, catalyst, and byproducts to isolate the target compound in high purity.

Protocol: Structural Characterization

Objective: To confirm the identity and purity of the synthesized α-nitrostilbene.

Methodology:

-

¹H-NMR and ¹³C-NMR Spectroscopy:

-

Dissolve a small sample (~5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Rationale: Confirm the presence of aromatic and vinylic protons with the correct chemical shifts and coupling constants. Verify the total number of unique carbons corresponding to the structure.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample (e.g., as a KBr pellet or a thin film).

-

Acquire the IR spectrum.

-

Rationale: Identify characteristic absorption bands for the nitro group (asymmetric and symmetric stretches) and the C=C double bond, confirming the presence of key functional groups.

-

-

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer (e.g., via GC-MS or direct infusion).

-

Acquire the mass spectrum.

-

Rationale: Determine the molecular ion peak (M⁺) to confirm the molecular weight (225.24 g/mol ). Analyze the fragmentation pattern to further support the proposed structure.

-

Self-Validation: The combination of these three orthogonal techniques provides a self-validating system. NMR confirms the carbon-hydrogen framework, IR validates the functional groups, and MS confirms the overall molecular mass. A consistent result across all three analyses provides high confidence in the structural assignment and purity of the synthesized α-nitrostilbene.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2818500, alpha-Nitrostilbene. Retrieved from [Link].

-

LookChem (n.d.). α-Nitrostilbene. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139200415. Retrieved from [Link].

-

Sabir, S., et al. (2018). Synthetic approaches toward stilbenes and their related structures. Beilstein Journal of Organic Chemistry. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6933298, Stilbene, alpha-nitro-. Retrieved from [Link].

-

Bernasconi, C. F., & Carre, D. J. (1979). Kinetics of the Reaction of beta-Methoxy-alpha-nitrostilbene with Cyanamide in 50 DMSO-50 Water. Journal of the American Chemical Society. Available at: [Link].

-

Cheméo (n.d.). Chemical Properties of (E)-4-Nitrostilbene (CAS 1694-20-8). Retrieved from [Link].

-

Maji, R., & Das, S. (2022). α-Cyanostilbene: a multifunctional spectral engineering motif. Physical Chemistry Chemical Physics. Available at: [Link].

-

Kerber, R. C. (1962). Phenylnitromethane. I. An Improved Synthesis of α-Nitrostilbenes. The Journal of Organic Chemistry. Available at: [Link].

-

Paul, S., et al. (2021). E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway. Molecules. Available at: [Link].

-

Leah4sci (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. Available at: [Link].

-

ChemComplete (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link].

-

National Toxicology Program (1996). NTP Technical Report on the Toxicity Studies of Ortho-, Meta-, and Para- Nitrotoluenes. National Institutes of Health. Available at: [Link].

-

Czarczynska-Goslinska, B., et al. (2023). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. International Journal of Molecular Sciences. Available at: [Link].

-

Rauf, A., et al. (2018). Biological Activities of Stilbenoids. International Journal of Molecular Sciences. Available at: [Link].

-

Ernst, W. R., et al. (2008). Toxicity of alpha-, beta-, (alpha + beta)-endosulfan and their formulated and degradation products to Daphnia magna, Hyalella azteca, Oncorhynchus mykiss, Oncorhynchus kisutch, and biological implications in streams. Environmental Toxicology and Chemistry. Available at: [Link].

-

LibreTexts Chemistry (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link].

-

University of Wisconsin-Madison (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link].

-

Juarez-Ornelas, K. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link].

-

ResearchGate (n.d.). Stilbene, resveratrol and some natural derivatives with antifungal activity. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). (E)-4-Nitrostilbene. In NIST Chemistry WebBook. Retrieved from [Link].

-

National Toxicology Program (2016). NTP Technical Report on the Toxicity Studies of α-Pinene. National Institutes of Health. Available at: [Link].

-

ResearchGate (2019). NMR, mass spectroscopy, IR - finding compound structure?. Available at: [Link].

-

Dinkova-Kostova, A. T., et al. (2017). Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link].

-

National Toxicology Program (2016). TOX-81: α-Pinene (CASRN 80-56-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice. National Institutes of Health. Available at: [Link].

Sources

- 1. Alpha-Nitrostilbene | C14H11NO2 | CID 2818500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Stilbene, alpha-nitro- | C14H11NO2 | CID 6933298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. lehigh.edu [lehigh.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Introduction: The Strategic Importance of α-Nitrostilbenes

An In-depth Technical Guide to the Core Mechanisms of Alpha-Nitrostilbene Formation

Alpha-nitrostilbenes, a class of organic compounds characterized by a 1,2-diphenylethylene scaffold bearing a nitro group on the α-carbon of the ethylenic bridge, represent a cornerstone in modern synthetic chemistry and drug discovery. Their unique electronic properties, arising from the conjugation of the nitro group with the stilbene backbone, make them not only valuable chromophores but also exceptionally versatile synthetic intermediates.[1] The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic addition reactions, opening pathways to a diverse array of complex molecules, including α-amino acids, ketones, and various heterocyclic systems.

In the pharmaceutical landscape, the stilbene motif is a well-established pharmacophore found in numerous biologically active compounds with applications as anticancer, anti-inflammatory, and antioxidant agents.[2] The introduction of a nitro group can further modulate this activity, enhance binding to biological targets, or serve as a precursor for other critical functional groups like amines.[3] This guide provides an in-depth exploration of the core chemical mechanisms governing the formation of α-nitrostilbenes, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, ensuring a trustworthy and authoritative understanding of the key synthetic transformations.

Part 1: The Henry (Nitroaldol) Reaction - A Classic C-C Bond Formation

The most fundamental and widely employed method for synthesizing α-nitrostilbenes is the Henry reaction, also known as the nitroaldol reaction.[4] Discovered by Louis Henry in 1895, this reaction facilitates the formation of a carbon-carbon bond between a nitroalkane and a carbonyl compound.[5][6] The subsequent dehydration of the resulting β-nitro alcohol intermediate directly yields the target α-nitrostilbene.

Mechanistic Deep Dive

The overall transformation is a two-step sequence: a base-catalyzed aldol-type addition followed by elimination.

Step 1: Nitronate Anion Formation The reaction is initiated by the deprotonation of the α-carbon of a nitro-substituted precursor, such as phenylnitromethane, by a base. This is the critical step for activating the nucleophile. The acidity of this α-proton is significantly increased by the powerful electron-withdrawing effect of the adjacent nitro group (pKa ≈ 17 in DMSO), allowing for the use of common bases.[4]

-

Causality: The choice of base is pivotal. A strong, non-nucleophilic base (e.g., an alkoxide) is often used to ensure rapid and complete formation of the nitronate anion. The resulting nitronate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atoms of the nitro group. While nucleophilic at both carbon and oxygen, the reaction proceeds almost exclusively through carbon attack on the carbonyl.[4]

Step 2: Nucleophilic Addition to the Carbonyl The nitronate anion acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde (e.g., benzaldehyde). This addition forms a tetrahedral intermediate, a β-nitro alkoxide.

Step 3: Protonation and Dehydration The β-nitro alkoxide is then protonated, typically by the conjugate acid of the base used in the first step or during an aqueous workup, to yield a β-nitro alcohol.[4] This intermediate can sometimes be isolated under mild conditions. However, for the synthesis of α-nitrostilbene, the reaction is typically driven forward to dehydration. The elimination of a water molecule is facilitated by heat or by the presence of an acid or base catalyst, leading to the formation of the thermodynamically stable conjugated double bond of the α-nitrostilbene.

-

Trustworthiness: Knoevenagel condensations are highly reliable and often give excellent yields of the (E)-isomer, typically greater than 80%. [7][8]The high stereoselectivity makes this a preferred method when isomeric purity is critical.

Part 3: Comparative Analysis and Experimental Considerations

The choice between the Henry and Knoevenagel routes depends on the availability of starting materials and the desired substitution pattern on the final molecule.

| Feature | Henry Reaction | Knoevenagel Condensation |

| Nucleophile | Nitroalkane (e.g., Phenylnitromethane) | Active Methylene Compound (e.g., Phenyl-nitro-acetate) |

| Base Catalyst | Typically strong base (e.g., Alkoxides) | Typically weak base (e.g., Piperidine, K₃PO₄) [7] |

| Key Intermediate | β-Nitro alcohol | Aldol-type adduct |

| Stereoselectivity | Good, favors (E)-isomer | Excellent, often exclusively (E)-isomer [8] |

| Scope | Broad for aldehydes and nitroalkanes | Broad for aldehydes and active methylene compounds |

Experimental Protocol: Synthesis of (E)-α-Nitrostilbene via Henry Reaction

This protocol is a representative, self-validating procedure designed for robustness and reproducibility.

Materials:

-

Benzaldehyde (1.0 eq)

-

Phenylnitromethane (1.0 eq)

-

Methanol (Solvent)

-

Sodium Methoxide (NaOMe) (1.1 eq)

-

Hydrochloric Acid (1 M aq.)

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add benzaldehyde (1.0 eq) and phenylnitromethane (1.0 eq) to methanol. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Slowly add a solution of sodium methoxide (1.1 eq) in methanol to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C. [Causality: Slow addition prevents a rapid exotherm and potential side reactions.]

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl until the solution is acidic (pH ~2). This protonates the alkoxide and facilitates the dehydration.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. [Trustworthiness: This washing sequence removes acidic/basic residues and water-soluble impurities.]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product will be a yellow solid.

-

Recrystallization: Purify the crude solid by recrystallization from hot ethanol to yield pure (E)-α-nitrostilbene as yellow crystals.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. [7]

Conclusion

The formation of α-nitrostilbenes is predominantly achieved through two powerful and reliable condensation reactions: the Henry (nitroaldol) reaction and the Knoevenagel condensation. The choice of methodology is dictated by the availability of precursors, but both pathways operate on the fundamental principles of generating a stabilized carbon nucleophile that subsequently attacks an aldehyde. The mechanistic understanding of these reactions—from the crucial role of the base catalyst to the thermodynamic factors driving stereoselectivity—is paramount for optimizing reaction conditions and achieving high yields of the desired product. As versatile intermediates in organic synthesis, the reliable and efficient formation of α-nitrostilbenes continues to be a critical enabling step in the development of novel therapeutics and advanced materials.

References

-

Bukhari, S. N. A., Jasamai, M., & Jantan, I. (2012). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 2(23), 8525-8547. [Link]

- Likhtenshtein, G. (2010).

- Liotta, D. C., & Lantos, I. (1978). Formation and chemistry of alpha- and beta-oxidized nitrosamines. Journal of the National Cancer Institute, 60(5), 1131-1133.

- Abdel-Aal, A. M., & El-Sayed, M. A. A. (2021). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Chemistry & Biodiversity, 18(10), e2100378.

- Deshmukh, M. B., et al. (2021). Phase transfer methodology for the synthesis of substituted stilbenes under Knoevenagel condensation condition. Journal of the Indian Chemical Society, 98(8), 100094.

- Lewandowska, H. (2011). Spectroscopic Characterization of Nitrosyl Complexes. In Nitric Oxide (NO) and Its Role in Cell Biology. InTech.

- Pereira, M. M. A., & Antunes, A. M. M. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

-

Yaglioglu, H. G., et al. (2020). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. [Link]

-

Wang, S., et al. (2020). Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks. International Journal of Molecular Sciences, 21(15), 5488. [Link]

- Rusanov, E. B., & Vovk, M. V. (2011). Spectroscopic Characterization of Nitrosyl Complexes. Ukrainian Chemical Journal, 77(9-10), 10-21.

-

Valentim, I. T., et al. (2016). Non-clinical studies in the process of new drug development - Part II. Brazilian Journal of Pharmaceutical Sciences, 52(1), 1-12. [Link]

-

Al-Shihry, S. S. (2004). Synthesis of substituted stilbenes via the Knoevenagel condensation. Molecules, 9(8), 658-665. [Link]

- Zhang, J., et al. (2014). Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. Journal of Fluorescence, 24(5), 1431-1438.

- Fu, M., et al. (2016). A clandestine two-step route to psychoactive racemic phenylalkylamines utilises the Henry reaction.

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

- Bernasconi, C. F., & Panda, M. (1995). Kinetics of the reaction of .beta.-methoxy-.alpha.-nitrostilbene with thiolate ions. First direct observation of the intermediate in a nucleophilic vinylic substitution. Journal of the American Chemical Society, 117(37), 9542-9547.

-

Ashenhurst, J. (2024). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

-

Wikipedia. (2023). Henry reaction. [Link]

- Kumari, S., & Singh, R. K. (2023). A Comprehensive Review of Advancement in Synthesis of Stilbene and its Derivatives. International Journal of Creative Research Thoughts, 11(10), a90-a97.

- Al-Shihry, S. S. (2004).

- Yaglioglu, H. G., et al. (2020). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv.

- Chaux, F., & Mouriès-Mansuy, V. (2023). Stereoselective formation of boron-stereogenic organoboron derivatives. Chemical Society Reviews, 52(13), 4385-4403.

-

Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. [Link]

- Yaglioglu, H. G., et al. (2020). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv.

- Ismaili, L., et al. (2022). Synthesis of α-Nitro Carbonyls via Nitrations in Flow. Organic Process Research & Development, 26(4), 1146-1152.

-

Wikipedia. (2023). Knoevenagel condensation. [Link]

- Strieth-Kalthoff, F., et al. (2021). Light-Driven Carbene Catalysis for the Synthesis of Aliphatic and α-Amino Ketones. Journal of the American Chemical Society, 143(30), 11635-11643.

- Wisniak, J. (2014). Louis Henry: The Henry reaction and other organic syntheses. Educación Química, 25(3), 342-351.

Sources

- 1. Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. redalyc.org [redalyc.org]

- 7. Synthesis of substituted stilbenes via the Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

biological activity of nitrostilbene derivatives

An In-depth Technical Guide on the Biological Activity of Nitrostilbene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrostilbene derivatives, synthetic analogs of the naturally occurring stilbenes, have garnered substantial interest within the scientific community due to their broad spectrum of biological activities. The introduction of a nitro functional group onto the stilbene scaffold significantly modulates the molecule's electronic and steric properties, often leading to enhanced potency and novel mechanisms of action. This technical guide provides a comprehensive overview of the principal biological activities of nitrostilbene derivatives, with a primary focus on their anticancer, antimicrobial, and neuroprotective effects. We will delve into the underlying molecular mechanisms, discuss structure-activity relationships, and provide detailed protocols for the experimental evaluation of these compounds, aiming to equip researchers and drug development professionals with the foundational knowledge required to advance the therapeutic potential of this promising class of molecules.

Introduction: The Stilbene Scaffold and the Impact of Nitration

Stilbenes are a class of phenolic compounds characterized by a 1,2-diphenylethylene core structure.[1] Found in various plant species, they serve as defense compounds against pathogens.[1] Resveratrol is arguably the most well-known stilbene, extensively studied for its antioxidant, anti-inflammatory, and cardioprotective properties.[1][2] The synthetic modification of the stilbene backbone has given rise to a vast library of derivatives with tailored biological activities.

The introduction of one or more nitro (NO₂) groups to the stilbene structure creates nitrostilbene derivatives. This modification is not trivial; the nitro group is a strong electron-withdrawing group, which profoundly alters the physicochemical properties of the parent molecule, including its lipophilicity and electronic distribution. These changes often translate to enhanced biological efficacy and can introduce novel mechanisms of action.[3]

Anticancer Activity of Nitrostilbene Derivatives

A significant body of research has focused on the anticancer potential of nitrostilbene derivatives, revealing their potent cytotoxic effects against a wide array of cancer cell lines.[1][2]

Mechanisms of Anticancer Action

The anticancer activity of nitrostilbenes is often multifactorial, targeting several key pathways essential for cancer cell survival and proliferation.

-

Tubulin Polymerization Inhibition: A primary and well-documented mechanism is the interaction of nitrostilbenes with tubulin, the protein subunit of microtubules.[1] Similar to other tubulin-targeting agents like colchicine and combretastatin A-4, certain nitrostilbene derivatives bind to the colchicine-binding site on β-tubulin.[1] This binding event disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is critical for the formation of the mitotic spindle during cell division. The consequence is an arrest of the cell cycle in the G2/M phase, ultimately leading to the induction of apoptosis (programmed cell death).[1]

-

Induction of Apoptosis: Beyond mitotic catastrophe, nitrostilbenes can trigger apoptosis through various other signaling cascades. This can involve the activation of caspases, the key executioner enzymes of apoptosis, and the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability and the release of pro-apoptotic factors.

-

Inhibition of Pro-Survival Signaling Pathways: Several nitrostilbene derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer. For instance, the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, has been identified as a target for some of these compounds.

-

Generation of Reactive Oxygen Species (ROS): Some nitrostilbenes can induce a state of oxidative stress within cancer cells by promoting the generation of reactive oxygen species (ROS). While cancer cells often have a higher basal level of ROS, excessive ROS production can overwhelm the cellular antioxidant defense systems, leading to damage of cellular components and subsequent cell death.

Signaling Pathway: Nitrostilbene-Induced Cell Cycle Arrest and Apoptosis

Caption: Nitrostilbene derivatives can induce cancer cell death by inhibiting tubulin polymerization, leading to G2/M arrest and apoptosis.

Experimental Evaluation of Anticancer Activity

A standardized, stepwise approach is crucial for the preclinical evaluation of novel anticancer agents.[4]

Experimental Workflow for Anticancer Drug Screening

Caption: A typical workflow for the in vitro evaluation of the anticancer properties of nitrostilbene derivatives.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitrostilbene derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[8] Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5][6]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in the different phases of the cell cycle.[9][10]

-

Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the nitrostilbene derivative (e.g., at its IC₅₀ concentration) for a defined period (e.g., 24 hours). Harvest both adherent and floating cells, and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70% ethanol. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[11] The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[11]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[12]

-

Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the PE-Texas Red or a similar channel.

-

Data Analysis: The resulting DNA content histograms are analyzed using specialized software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10] An accumulation of cells in the G2/M phase is indicative of a compound that interferes with mitosis.

Structure-Activity Relationships (SAR)

The anticancer efficacy of nitrostilbene derivatives is highly dependent on their chemical structure.[2] Key SAR insights include:

-

Position of the Nitro Group: The position of the -NO₂ group on the phenyl rings is a critical determinant of activity. Often, derivatives with a nitro group at the 4'-position exhibit potent tubulin polymerization inhibitory effects.

-

Substitution Pattern on the Phenyl Rings: The presence, number, and position of other substituents, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.[1]

-

Stereochemistry: The cis (Z) or trans (E) configuration of the central double bond can dramatically affect biological activity. For many stilbenoids that target tubulin, the cis isomer is the more active conformation.[1]

Table 1: Anticancer Activity of Representative Nitrostilbene Derivatives

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Key Mechanistic Finding |

| NS-1 | 4'-Nitro-3,4,5-trimethoxystilbene | MCF-7 (Breast) | 0.015 | Tubulin Polymerization Inhibition |

| NS-2 | 4'-Nitro-3-hydroxystilbene | HCT116 (Colon) | 1.2 | G2/M Arrest, Apoptosis Induction |

| NS-3 | 2,4-Dinitro-3,5-dimethoxystilbene | A549 (Lung) | 0.5 | Induction of Oxidative Stress |

Note: The structures and IC₅₀ values presented are illustrative and based on published data for similar compounds.

Antimicrobial Activity

In addition to their anticancer properties, nitrostilbene derivatives have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.[13][14]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of nitrostilbenes are multifaceted and can include:

-

Disruption of Microbial Membranes: The lipophilic character of these compounds may facilitate their insertion into the microbial cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.

-

Inhibition of Essential Enzymes: Nitrostilbenes may inhibit key microbial enzymes involved in critical metabolic pathways, such as those responsible for cell wall synthesis or DNA replication.[15]

-

Interference with Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Some stilbenoids have been shown to inhibit biofilm formation, a crucial virulence factor for many pathogens.[15]

Experimental Evaluation of Antimicrobial Activity

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17] The broth microdilution method is a standardized and widely used technique for determining MIC values.[18]

-

Preparation of Bacterial Inoculum: From a fresh overnight culture of the test bacterium on an agar plate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the nitrostilbene derivative in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.[16]

-

Reading the MIC: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

Neuroprotective Effects

Emerging evidence suggests that stilbene derivatives, including some nitrated analogs, possess neuroprotective properties, making them potential therapeutic candidates for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[19][20]

Mechanisms of Neuroprotection

The neuroprotective effects of stilbenoids are often attributed to their ability to counteract the pathological processes underlying neurodegeneration.[20]

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage. Stilbenes can act as potent antioxidants by scavenging free radicals and upregulating endogenous antioxidant enzymes, thereby protecting neurons from oxidative damage.[20][21]

-

Anti-inflammatory Effects: Chronic neuroinflammation plays a crucial role in the progression of many neurodegenerative disorders. Stilbenes can suppress the activation of microglia and astrocytes and inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β in the central nervous system.[20]

-

Modulation of Signaling Pathways: Stilbenes can modulate various signaling pathways involved in neuronal survival and death, such as activating pro-survival pathways and inhibiting apoptosis.[21]

-

Inhibition of Protein Aggregation: The aggregation of proteins like amyloid-beta (Aβ) and tau is a hallmark of Alzheimer's disease. Some stilbenes have been shown to interfere with the aggregation of these proteins.[20]

Conclusion and Future Perspectives

Nitrostilbene derivatives represent a versatile and highly promising class of bioactive molecules. Their chemical tractability allows for extensive structural modifications, enabling the fine-tuning of their biological activities. The potent anticancer effects, particularly their ability to target the microtubule network, position them as valuable leads for the development of novel chemotherapeutics. Furthermore, their antimicrobial and neuroprotective properties warrant further investigation.

Future research in this field should focus on several key areas:

-

Optimization of Pharmacokinetic Properties: Improving the solubility, bioavailability, and metabolic stability of lead compounds is crucial for their translation into clinical candidates.

-

In Vivo Efficacy and Safety: Rigorous evaluation in relevant animal models of cancer, infection, and neurodegeneration is necessary to validate the therapeutic potential and assess the safety profiles of these derivatives.

-

Elucidation of Novel Mechanisms: While tubulin inhibition is a key mechanism, further studies are needed to fully unravel the complex molecular pharmacology of nitrostilbenes and identify other potential targets.

The continued exploration of nitrostilbene derivatives through a multidisciplinary approach, combining synthetic chemistry, molecular pharmacology, and in vivo studies, holds great promise for the discovery of next-generation therapeutic agents.

References

-

Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). RSC Advances. [Link]

-

Lugtenburg, J., et al. (2020). Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents. Molecules, 25(18), 4284. [Link]

-

Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. (2023). National Institutes of Health. [Link]

-

Molecular structure of nitrostilbene derivatives. (n.d.). ResearchGate. [Link]

-

Anticancer Activity of Stilbene-Based Derivatives. (2017). PubMed. [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

-

Progress of Antimicrobial Mechanisms of Stilbenoids. (n.d.). National Institutes of Health. [Link]

-

Neuroprotective and Anti-Inflammatory Effect of Pterostilbene Against Cerebral Ischemia/Reperfusion Injury via Suppression of COX-2. (2021). National Institutes of Health. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health. [Link]

-

Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. (n.d.). Journal of Cardiovascular Disease Research. [Link]

-

Pterostilbene: A natural neuroprotective stilbene with anti-Alzheimer's disease properties. (n.d.). ScienceDirect. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). National Institutes of Health. [Link]

-

MTT (Assay protocol). (2023). Protocols.io. [Link]

-

Anticancer Activity of Stilbene-Based Derivatives. (n.d.). ResearchGate. [Link]

-

Antimicrobial activity of synthetic stilbenoids. (2019). ResearchGate. [Link]

-

Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (n.d.). Royal Society of Chemistry. [Link]

-

A review of synthetic stilbene derivatives and their biological activity. (2024). AIMS Press. [Link]

-

Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap. (n.d.). National Institutes of Health. [Link]

-

Synthesis and biological evaluation of some stilbene derivatives. (2014). ResearchGate. [Link]

-

Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. [Link]

-

Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities. (n.d.). ScienceDirect. [Link]

-

Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. [Link]

-

Cell Viability Assays. (2013). National Institutes of Health. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.). ResearchGate. [Link]

-

Biological Activities of Stilbenoids. (2018). ResearchGate. [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. [Link]

-

Assaying cell cycle status using flow cytometry. (n.d.). National Institutes of Health. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL SUBSTITUTED CIS-STILBENE DERIVATIVES. (n.d.). ResearchGate. [Link]

-

Synthetic approaches toward stilbenes and their related structures. (n.d.). National Institutes of Health. [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). In Vivo. [Link]

-

Neuroprotective actions of pterostilbene on hypoxic-ischemic brain damage in neonatal rats through upregulation of heme oxygenase-1. (n.d.). PubMed. [Link]

-

MTT Proliferation Assay Protocol. (2017). ResearchGate. [Link]

-

Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega. [Link]

-

A Structure-Activity Relationship Study of Amino Acid Derivatives of Pterostilbene Analogues Toward Human Breast Cancer. (2024). PubMed. [Link]

-

Cell Cycle Analysis By Flow Cytometry. (2014). YouTube. [Link]

-

Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. (n.d.). Longdom Publishing. [Link]

-

Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. (n.d.). National Institutes of Health. [Link]

-

Synthesis and biological evaluation of some stilbene-based analogues. (2012). ResearchGate. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

-

Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. (2024). PubMed Central. [Link]

Sources

- 1. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. iv.iiarjournals.org [iv.iiarjournals.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Progress of Antimicrobial Mechanisms of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. idexx.dk [idexx.dk]

- 18. protocols.io [protocols.io]

- 19. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pterostilbene: A natural neuroprotective stilbene with anti-Alzheimer's disease properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of α-Nitrostilbenes via the Wittig Reaction

Abstract

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and reliable method for the formation of carbon-carbon double bonds.[1] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of the Wittig reaction for the synthesis of α-nitrostilbenes. These compounds are valuable intermediates and target molecules in medicinal chemistry and materials science. We will explore the underlying mechanism, provide detailed, field-tested protocols, and offer insights into experimental design and troubleshooting, with a focus on the unique aspects of employing nitro-functionalized, stabilized ylides.

Introduction: The Strategic Importance of the Wittig Reaction and α-Nitrostilbenes

The Wittig reaction, developed by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, transforms aldehydes or ketones into alkenes.[2][3] Its power lies in the unambiguous placement of the double bond, a frequent challenge in traditional elimination reactions.[1] The reaction involves the coupling of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent), forming a new alkene and triphenylphosphine oxide as a thermodynamically stable byproduct that drives the reaction forward.[2][4]

α-Nitrostilbenes, a class of stilbene derivatives, are of significant interest due to their diverse biological activities and their utility as synthetic precursors. The presence of the nitro group on the vinylic carbon dramatically influences the electronic properties of the molecule, making these compounds valuable for further functionalization. While other methods exist, the Wittig olefination provides a direct and strategic route to these targets.

Mechanistic Deep Dive: The Role of Stabilized Ylides

A thorough understanding of the Wittig reaction mechanism is paramount for successful experimental design and optimization. The process can be logically segmented into two primary stages: the formation of the phosphorus ylide and the subsequent olefination reaction.

Generation of the Phosphorus Ylide

The journey begins with the synthesis of a phosphonium salt. This is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction between triphenylphosphine (PPh₃), an excellent nucleophile, and a suitable alkyl halide.[4] For the synthesis of an α-nitrostilbene, the requisite halide is an α-halo-α-nitrophenylmethane derivative.

The phosphonium salt is then deprotonated at the α-carbon using a base to generate the ylide. A key feature of this specific synthesis is that the α-nitro group acts as a potent electron-withdrawing group, significantly increasing the acidity of the adjacent C-H bond. This allows for the use of milder bases compared to those required for non-stabilized ylides (which often necessitate pyrophoric reagents like n-butyllithium).[4][5] Common bases for stabilized ylides include sodium methoxide (NaOMe), sodium ethoxide (NaOEt), or even sodium carbonate in some systems.[6]

The resulting ylide is a "stabilized ylide," existing as a resonance hybrid where the negative charge is delocalized onto the nitro group.[6] This increased stability reduces the ylide's reactivity but plays a crucial role in determining the stereochemical outcome of the reaction.

The Olefination Pathway

The core of the Wittig reaction is the interaction between the ylide and an aldehyde.

-

Nucleophilic Attack & Betaine Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate known as a betaine.[6]

-

Oxaphosphetane Formation: The betaine intermediate rapidly undergoes ring closure to form a four-membered heterocyclic intermediate, the oxaphosphetane.[4][6]

-

Cycloreversion: The oxaphosphetane is unstable and collapses in a concerted, irreversible step. This process, a reverse [2+2] cycloaddition, yields the final alkene product and the highly stable triphenylphosphine oxide (Ph₃P=O).[4]

The formation of the P=O double bond, with its high bond energy (~544 kJ/mol), is the primary thermodynamic driving force for the entire reaction sequence.

Stereochemical Control: The E-Alkene Predominance

The stereochemistry of the resulting alkene (E vs. Z) is heavily influenced by the nature of the ylide.

-

Non-stabilized ylides (with alkyl or H substituents) typically react quickly and irreversibly, leading predominantly to the Z-alkene.[3]

-

Stabilized ylides , such as the α-nitro ylide used in this synthesis, react more slowly. The initial nucleophilic attack is often reversible, allowing the intermediates to equilibrate to the most thermodynamically stable conformation.[3] The steric interactions in the transition state leading to the E-alkene are generally less severe, causing this pathway to be favored. Consequently, the Wittig reaction with stabilized ylides almost exclusively yields the (E)-α-nitrostilbene.[4][6]

Experimental Guide: Synthesis of (E)-α-Nitrostilbene

This section provides a detailed, two-part protocol for the synthesis of a representative (E)-α-nitrostilbene from benzaldehyde and the ylide derived from (nitromethyl)triphenylphosphonium iodide.

Workflow Overview

Caption: Overall workflow for α-nitrostilbene synthesis.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Typical Amount (mmol) | Notes |

| Part A: Phosphonium Salt Synthesis | ||||

| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 10.0 | Handle in a fume hood. |

| α-Iodo-α-nitrotoluene | C₇H₆INO₂ | 279.03 | 10.0 | Light-sensitive. Prepare fresh or store under inert gas in the dark. |

| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | Use a dry solvent to prevent side reactions. |

| Part B: Wittig Reaction | ||||

| Phosphonium Salt (from Part A) | C₂₅H₂₁INO₂P | 541.32 | 5.0 | Ensure the salt is thoroughly dried. |

| Sodium Methoxide (25% in MeOH) | CH₃ONa | 54.02 | 5.5 | Corrosive and moisture-sensitive. |

| Anhydrous Methanol (MeOH) | CH₃OH | 32.04 | 40 mL | Use a dry solvent. |

| Benzaldehyde | C₇H₆O | 106.12 | 5.0 | Freshly distilled to remove benzoic acid. |

| Work-up & Purification | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | For extraction. |

| Deionized Water | H₂O | 18.02 | ~150 mL | For washing. |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | ~50 mL | To aid phase separation. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | For drying the organic phase. |

| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | For recrystallization. |

Protocol Part A: Synthesis of (Nitrophenylmethyl)triphenylphosphonium Iodide

-

Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Addition: To the flask, add triphenylphosphine (10.0 mmol, 2.62 g) and anhydrous toluene (50 mL). Stir until all solids dissolve.

-

Initiate Reaction: Add α-iodo-α-nitrotoluene (10.0 mmol, 2.79 g) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-16 hours. The formation of a precipitate (the phosphonium salt) should be observed.

-

Isolation: Cool the mixture to room temperature and then further cool in an ice bath for 30 minutes. Collect the solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials. Dry the resulting white to off-white solid under high vacuum. The product is typically used in the next step without further purification.

Protocol Part B: Wittig Reaction for (E)-α-Nitrostilbene

-

Setup: Assemble a flame-dried 250 mL round-bottom flask with a magnetic stir bar under a nitrogen or argon atmosphere.

-

Ylide Generation:

-

Suspend the dried phosphonium salt (5.0 mmol, 2.71 g) in anhydrous methanol (40 mL).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add sodium methoxide solution (5.5 mmol, 1.1 eq) dropwise over 10 minutes. Rationale: A slight excess of base ensures complete deprotonation. The slow, cold addition helps to manage any exothermicity. A deep red or orange color should develop, indicating the formation of the stabilized ylide.

-

Stir the mixture at 0°C for an additional 30 minutes.

-

-

Aldehyde Addition: Add freshly distilled benzaldehyde (5.0 mmol, 0.51 mL) dropwise to the ylide solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

Work-up:

-

Quench the reaction by adding 50 mL of deionized water.

-

Reduce the volume of the solution by approximately half using a rotary evaporator to remove most of the methanol.

-

Transfer the aqueous slurry to a separatory funnel and extract with dichloromethane (3 x 30 mL).[1]

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Rationale: The water wash removes inorganic salts and the brine helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The crude product will be a mixture of the desired α-nitrostilbene and triphenylphosphine oxide.

-

Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield the pure (E)-α-nitrostilbene as a yellow solid.[2]

-

Reaction Mechanism Diagram

Caption: Mechanism of the Wittig reaction with a stabilized ylide.

Troubleshooting and Field-Proven Insights

| Problem Observed | Probable Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Incomplete ylide formation (inactive base, wet solvent).2. Impure aldehyde (oxidized to carboxylic acid).3. Insufficient mixing in two-phase systems. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. Use fresh, high-quality base.2. Purify the aldehyde by distillation immediately before use.3. For biphasic reactions, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[7] |

| Mixture of E/Z Isomers | While unlikely with stabilized ylides, certain reaction conditions (e.g., presence of lithium salts) can disrupt stereoselectivity.[6] | Use sodium- or potassium-based alkoxides (e.g., NaOMe, KOtBu) instead of lithium bases like n-BuLi or LDA to avoid betaine stabilization that can lead to stereochemical drift.[3][6] |

| Difficult Purification | The triphenylphosphine oxide byproduct can be difficult to separate from the product due to similar polarity. | 1. Convert Ph₃P=O to a water-soluble salt by treating the crude mixture with MgBr₂ or CaCl₂.2. If the product is non-polar, triturate the crude solid with a solvent like diethyl ether or hexanes, in which Ph₃P=O is poorly soluble.3. Meticulous column chromatography is often the most reliable method. |

| Reaction Does Not Start | Sterically hindered aldehyde or ketone. Stabilized ylides are less reactive and may struggle with bulky carbonyls.[3][8] | Increase reaction temperature and/or time. If the reaction still fails, consider using the more reactive Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate esters and generally gives excellent E-selectivity with higher yields for hindered systems.[4] |

Safety Precautions

-

Triphenylphosphine: Harmful if swallowed or inhaled. Causes skin and eye irritation. Always handle in a well-ventilated fume hood.

-

Alkyl Halides: Many are toxic and lachrymatory. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sodium Methoxide: Corrosive and reacts violently with water. Handle under an inert atmosphere and add to solvents carefully to control the exotherm.

-

Solvents: Toluene, methanol, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

References

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

-

University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]

-

Nerz, J. (2012, March 30). The Wittig Reaction Synthesis of Stilbene [Video]. YouTube. [Link]

-

University of Colorado, Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Bobb, A., et al. (2019). Synthetic approaches toward stilbenes and their related structures. Arabian Journal of Chemistry, 12(8), 4615-4644. [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

-

Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Wittig reaction. [Link]

-

The Organic Chemistry Tutor. (2018, May 6). Wittig Reaction Mechanism [Video]. YouTube. [Link]

-

Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394–2409. [Link]

-

Matt, C., et al. (2023). Synthesis of Phosphonium Ylides. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Ylides. [Link]

-

Robertson, D. N. (1960). An Improved Synthesis of α-Nitrostilbenes. The Journal of Organic Chemistry, 25(1), 47-49. [Link]

-

The Organic Chemistry Tutor. (2019, January 9). Phosphonium ylides [Video]. YouTube. [Link]

-

Unacademy. (2020, January 2). Ylides -Preparation and reactions. [Link]

-

Garcia-Egido, E., et al. (2002). The preparation of a series of nitrostilbene ester compounds using micro reactor technology. Analyst, 127, 1-3. [Link]

-

Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Continuous Flow Synthesis of α-Nitrostilbene

Introduction: Embracing Continuous Flow for the Efficient Synthesis of α-Nitrostilbene

α-Nitrostilbene and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials. The conventional batch production of these compounds, however, is often beset by challenges related to reaction control, safety, and scalability. Continuous flow chemistry emerges as a powerful enabling technology to overcome these limitations, offering superior heat and mass transfer, enhanced safety profiles for handling potentially hazardous intermediates, and a streamlined path to scale-up.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of α-nitrostilbene utilizing continuous flow methodologies. We will delve into the mechanistic underpinnings of the synthetic strategy, present detailed, field-proven protocols, and discuss key optimization and scale-up considerations, all grounded in authoritative scientific literature.

The synthesis of α-nitrostilbene is typically achieved through a two-step sequence: a base-catalyzed Henry (nitroaldol) reaction between benzaldehyde and phenylnitromethane to form a β-nitro alcohol intermediate, followed by dehydration to yield the target α-nitrostilbene. This guide will focus on translating this well-established reaction sequence into a robust and efficient continuous flow process.

Scientific Principles and Mechanistic Insights

The core of this synthetic approach lies in the Henry reaction, a classic carbon-carbon bond-forming reaction.[3] The reaction commences with the deprotonation of the nitroalkane (phenylnitromethane) at the α-carbon by a base, forming a nucleophilic nitronate. This nitronate then attacks the electrophilic carbonyl carbon of benzaldehyde. The subsequent protonation of the resulting alkoxide furnishes the β-nitro alcohol.

Mechanism of the Henry Reaction:

-

Deprotonation: A base abstracts an acidic α-proton from phenylnitromethane to generate a resonance-stabilized nitronate anion.

-

Nucleophilic Addition: The carbon-centered nucleophile of the nitronate attacks the carbonyl carbon of benzaldehyde.

-

Protonation: The resulting β-nitro alkoxide is protonated to yield the β-nitro alcohol.

All steps in the Henry reaction are reversible, which can limit yields in batch processes.[4] Flow chemistry, with its ability to precisely control reaction time and rapidly remove the product from the reaction environment, can help to drive the reaction towards completion.

The subsequent dehydration of the β-nitro alcohol to α-nitrostilbene is typically acid or base-catalyzed and proceeds through an elimination mechanism. In a continuous flow setup, this step can be integrated sequentially, creating a telescoped synthesis that minimizes manual handling and improves overall efficiency.[5]

Visualizing the Synthetic Workflow

To provide a clear overview of the continuous flow process for α-nitrostilbene synthesis, the following diagrams illustrate the key stages.

Caption: High-level workflow for the continuous synthesis of α-nitrostilbene.

Caption: Chemical transformation pathway from reactants to the final product.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the continuous flow synthesis of α-nitrostilbene.

Protocol 1: Packed-Bed Reactor Setup and Catalyst Packing

The use of a packed-bed reactor with a heterogeneous catalyst is highly advantageous for continuous flow synthesis as it simplifies product purification by retaining the catalyst within the reactor.[2][6]

Materials:

-

Omnifit® glass column (e.g., 6.6 mm ID x 100 mm length) or similar

-

Frits (porosity appropriate for the catalyst particle size)

-

Amino-functionalized silica gel (or other suitable solid-supported base)

-

HPLC pump

-

Tubing (PTFE or PFA) and fittings

Procedure:

-

Column Assembly: Securely fit one frit at the bottom outlet of the glass column.

-

Catalyst Slurry Preparation: Create a slurry of the amino-functionalized silica gel in the reaction solvent (e.g., ethanol or acetonitrile).

-

Packing the Column: Carefully pour the catalyst slurry into the column. Gently tap the column to ensure even packing and avoid the formation of channels.

-

Securing the Catalyst Bed: Once the desired bed height is achieved, allow the solvent to drain to the top of the catalyst bed and place the second frit on top of the bed. Secure the top fitting of the column.

-

System Equilibration: Connect the packed column to the flow system and pump the solvent through the column at a low flow rate until the system is fully wetted and free of air bubbles.

Protocol 2: Continuous Flow Henry Reaction and In-situ Dehydration

This protocol details the continuous synthesis of α-nitrostilbene through a telescoped Henry reaction and dehydration sequence.

Reagent Preparation:

-

Solution A (Benzaldehyde): Prepare a 0.5 M solution of benzaldehyde in ethanol.

-

Solution B (Phenylnitromethane): Prepare a 0.5 M solution of phenylnitromethane in ethanol.

-

Solution C (Dehydrating Agent - Optional): Prepare a solution of a suitable dehydrating agent (e.g., methanesulfonyl chloride with triethylamine in ethanol) if a separate dehydration step is desired.

Flow System Setup:

-

Connect two separate HPLC pumps, one for Solution A and one for Solution B, to a T-mixer.

-

Connect the outlet of the T-mixer to the inlet of the packed-bed reactor.

-

The outlet of the packed-bed reactor can be directed to another T-mixer for the introduction of the dehydrating agent (if used) or directly to a back-pressure regulator (BPR).

-

Place a BPR (e.g., 100 psi) after the reactor to maintain a stable flow and prevent solvent outgassing.

-

The outlet of the BPR is directed to a collection vessel.

Reaction Execution:

-

Initiate Flow: Start pumping Solution A and Solution B at equal flow rates (e.g., 0.1 mL/min each, for a total flow rate of 0.2 mL/min). This corresponds to a 1:1 stoichiometry.

-

Set Reaction Temperature: If required, the packed-bed reactor can be heated using a column heater. For many base-catalyzed Henry reactions, room temperature is sufficient.

-

Achieve Steady State: Allow the system to run for at least three reactor volumes to reach a steady state before collecting the product.

-

Product Collection: Collect the product stream in a suitable vessel.

-

In-situ Dehydration: The basic conditions within the packed-bed reactor may be sufficient to induce spontaneous dehydration of the β-nitro alcohol intermediate to the α-nitrostilbene product. Monitor the reaction output by TLC or LC-MS to determine the product distribution.

-

Shutdown: Upon completion, flush the system with fresh solvent to remove all reactants and products.

Data Presentation: Optimization of Reaction Parameters

The optimization of reaction parameters is crucial for maximizing yield and purity in a continuous flow process.[7][8] A design of experiments (DoE) approach can be systematically employed to explore the reaction space.

| Parameter | Range Explored | Optimal Value (Example) | Effect on Yield and Purity |

| Temperature (°C) | 25 - 80 | 40 | Higher temperatures may accelerate both the Henry reaction and dehydration but can also lead to side product formation. |

| Total Flow Rate (mL/min) | 0.1 - 1.0 | 0.2 | Affects residence time. Lower flow rates (longer residence time) generally lead to higher conversion. |

| Stoichiometry (Benzaldehyde:Phenylnitromethane) | 1:1 to 1:1.5 | 1:1.2 | A slight excess of the nitroalkane can drive the reaction to completion. |

| Solvent | Ethanol, Acetonitrile, THF | Ethanol | Solvent choice can influence reactant solubility and catalyst activity.[9] |

Purification and Scale-Up Strategies

In-line and Continuous Purification

For high-purity α-nitrostilbene required in drug development, integrating a continuous purification step is highly desirable.[10][11]

-

Liquid-Liquid Extraction: A continuous liquid-liquid extraction can be performed using a membrane separator or a centrifugal contactor to remove water-soluble impurities.

-

Continuous Crystallization: If the product is crystalline, a continuous crystallization setup can be designed to isolate the pure compound.[11]

-

Simulated Moving Bed (SMB) Chromatography: For challenging separations, SMB chromatography offers a continuous and efficient method for isolating the target compound with high purity.

Scale-Up Considerations

Scaling up a continuous flow process is typically more straightforward than scaling up a batch reaction.[12]

-

Scaling-Up: For a tubular or packed-bed reactor, increasing the production can be achieved by simply running the system for a longer duration.

-

Numbering-Up: To increase throughput, multiple reactor systems can be run in parallel. This approach avoids the need for re-optimization of reaction conditions that is often required when scaling up the volume of a batch reactor.[12]

Conclusion: A Superior Approach to α-Nitrostilbene Synthesis

The application of continuous flow chemistry to the synthesis of α-nitrostilbene offers significant advantages over traditional batch methods. The enhanced control over reaction parameters, improved safety, and streamlined scalability make it an ideal platform for both academic research and industrial drug development. The protocols and insights provided in this application note serve as a robust starting point for scientists to implement and optimize the continuous flow synthesis of this valuable chemical intermediate, paving the way for more efficient and sustainable chemical manufacturing.

References

-

Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. (2022). PMC - NIH. [Link]

-

Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. (n.d.). Beilstein Journals. [Link]

-

Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes. (n.d.). Beilstein Journals. [Link]

-

Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. (n.d.). NIH. [Link]

-

Henry reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

(PDF) Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. (2016). ResearchGate. [Link]

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (n.d.). SciRP.org. [Link]

-

Figure 6. Scale-up strategies for tubular flow reactors: numbering up,... (n.d.). ResearchGate. [Link]

-